tert-Butyl isopropyl ether

Catalog No.
S661571
CAS No.
17348-59-3
M.F
C7H16O
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl isopropyl ether

CAS Number

17348-59-3

Product Name

tert-Butyl isopropyl ether

IUPAC Name

2-methyl-2-propan-2-yloxypropane

Molecular Formula

C7H16O

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C7H16O/c1-6(2)8-7(3,4)5/h6H,1-5H3

InChI Key

HNFSPSWQNZVCTB-UHFFFAOYSA-N

SMILES

CC(C)OC(C)(C)C

Solubility

0.00 M

Synonyms

2-Methyl-2-(1-methylethoxy)propane; 2-Isopropoxy-2-methylpropane; Isopropyl tert-Butyl Ether;

Canonical SMILES

CC(C)OC(C)(C)C

Synthesis and Characterization:

tert-Butyl isopropyl ether (TBIE), also known as 2-methyl-2-(1-methylethoxy)propane, is a colorless liquid with a characteristic odor. It is a relatively simple molecule with the chemical formula C7H16O.

Scientific research has explored various methods for synthesizing TBIE, including:

  • Acid-catalyzed condensation of acetone and isopropyl alcohol [].
  • Reaction of tert-butyl alcohol with isopropanol in the presence of an acid catalyst [].

Researchers have also investigated the physical and chemical properties of TBIE, such as its boiling point, melting point, density, and refractive index []. These properties are crucial for understanding its behavior in various applications.

Potential Applications in Research:

While TBIE is not widely used commercially, it has been explored for potential applications in scientific research, including:

  • Solvent: Due to its nonpolar character and ability to dissolve a wide range of nonpolar and polar compounds, TBIE has been investigated as a solvent in various research settings. For example, it has been used in the extraction of natural products from plants [].
  • Organic Synthesis: TBIE can act as a reactant or intermediate in various organic synthesis reactions. For instance, it has been used in the synthesis of ethers and esters [].
  • Reference Compound: TBIE's well-defined properties make it a suitable reference compound for analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography (GC) [].

Tert-Butyl isopropyl ether is an organic compound with the molecular formula C₇H₁₆O and a CAS number of 17348-59-3. It is characterized by a tert-butyl group attached to an isopropyl ether, making it a branched ether. This compound is colorless and has a mild odor, typically used in various chemical applications due to its solvent properties. Its structure can be represented as:

text
CH3 |CH3-C-O-CH(CH3)2 | CH3

  • Flammability: TBIE is flammable with a flash point of 27 °C.
  • Toxicity: TBIE has moderate to low acute toxicity, but chronic exposure may cause respiratory and neurological effects.
  • Environmental Impact: TBIE is a suspected environmental contaminant due to its persistence and potential for groundwater contamination.
Typical of ethers:

  • Hydrolysis: Under acidic conditions, it can hydrolyze to form tert-butyl alcohol and isopropanol.

    tert Butyl isopropyl ether+H2Otert Butyl alcohol+isopropanol\text{tert Butyl isopropyl ether}+\text{H}_2\text{O}\rightarrow \text{tert Butyl alcohol}+\text{isopropanol}
  • Oxidation: Ethers can be oxidized under strong oxidizing conditions, although tert-butyl isopropyl ether is relatively stable compared to other ethers.
  • Cleavage: Ethers can be cleaved by strong acids, leading to the formation of alcohols.

Research indicates that tert-butyl isopropyl ether exhibits low toxicity and does not show significant biological activity. It has been primarily studied for its role in biochemical applications rather than pharmacological effects. Its low toxicity profile makes it suitable for laboratory use, particularly in proteomics research .

Tert-butyl isopropyl ether can be synthesized through various methods:

  • Etherification Reaction: The most common method involves the reaction of tert-butanol with isopropanol in the presence of an acid catalyst.

    tert butanol+isopropanoltert butyl isopropyl ether+H2O\text{tert butanol}+\text{isopropanol}\xrightarrow{\text{H }}\text{tert butyl isopropyl ether}+\text{H}_2\text{O}
  • Dehydration of Alcohols: Another method includes the dehydration of a mixture of tert-butanol and isopropanol under elevated temperatures.

Tert-butyl isopropyl ether finds applications in various fields:

  • Solvent: Commonly used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.
  • Chemical Intermediate: Serves as an intermediate in the synthesis of other organic compounds.
  • Laboratory Research: Utilized in biochemical assays and proteomics research due to its low toxicity.

Studies on interaction with other chemicals indicate that tert-butyl isopropyl ether does not significantly interact with biological macromolecules, which supports its use as a solvent in biochemical experiments. Its stability under various conditions further enhances its utility in laboratory settings.

Tert-butyl isopropyl ether shares similarities with other ethers, particularly branched ethers. Here are some comparable compounds:

CompoundMolecular FormulaUnique Features
Methyl tert-butyl etherC₅H₁₂OWidely used as an octane booster in gasoline
Ethyl tert-butyl etherC₇H₁₈OUsed as a solvent and chemical intermediate
Isobutylene oxideC₄H₈OUsed in the production of polymers and antifreeze

Uniqueness of Tert-Butyl Isopropyl Ether

Tert-butyl isopropyl ether stands out due to its specific branched structure that provides unique solvent properties while maintaining low toxicity. Unlike methyl tert-butyl ether, which has raised environmental concerns due to groundwater contamination, tert-butyl isopropyl ether offers a safer alternative for laboratory applications without compromising efficacy.

XLogP3

1.9

Boiling Point

87.6 °C

LogP

2.14 (LogP)

Melting Point

-88.0 °C

Other CAS

17348-59-3

Wikipedia

Tert-Butyl isopropyl ether

General Manufacturing Information

Propane, 2-methyl-2-(1-methylethoxy)-: INACTIVE

Dates

Modify: 2023-08-15

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